molecular formula C14H14N4O4 B058276 (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine CAS No. 117903-52-3

(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B058276
CAS No.: 117903-52-3
M. Wt: 302.29 g/mol
InChI Key: XXBNXRXPIYAHOW-OKILXGFUSA-N
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Description

(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is a high-value, enantiopure chiral diamine characterized by its 1,2-diaminoethane core flanked by two 4-nitrophenyl substituents in a specific (1R,2S) relative configuration. This stereochemistry is critical for its primary application as a sophisticated chiral building block and ligand in asymmetric synthesis. Researchers utilize this compound to construct chiral catalysts, particularly for metal-complexed systems, where the diaminoethane scaffold acts as a chelating agent, and the nitro groups provide electronic tuning and potential handles for further functionalization. Its rigid, well-defined chiral environment enables the induction of high enantioselectivity in a range of catalytic transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. Furthermore, the nitro groups can be selectively reduced to amines, allowing for the synthesis of complex, polyfunctional chiral ligands or molecular scaffolds for supramolecular chemistry and materials science. This compound is essential for investigations into novel catalytic processes, the development of chiral sensors, and the exploration of structure-activity relationships in stereoselective catalysis. It is supplied with comprehensive analytical data (including HPLC and/or NMR) to guarantee identity and high chemical and enantiomeric purity, ensuring reproducible and reliable research outcomes.

Properties

IUPAC Name

(1R,2S)-1,2-bis(4-nitrophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22/h1-8,13-14H,15-16H2/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBNXRXPIYAHOW-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 1,2-Bis(4-nitrophenyl)ethane-1,2-dinitro Compound

The dinitro precursor is synthesized via Ullmann coupling of 4-nitroiodobenzene with ethylene glycol diacetate under palladium catalysis. Key parameters include:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandBINAP (10 mol%)
SolventDMF
Temperature110°C
Yield68%

Asymmetric Hydrogenation

The dinitro compound undergoes hydrogenation using chiral Rhodium catalysts. For example, Rh-(R)-BINAP complexes achieve enantiomeric excess (ee) of 89% under 50 bar H₂ pressure in methanol. Raney Nickel, while cost-effective, provides lower stereocontrol (ee: 34%).

Reductive Amination of 1,2-Bis(4-nitrophenyl)ethane-1,2-dione

Dione Synthesis

Oxidation of 1,2-bis(4-nitrophenyl)ethane using KMnO₄ in acidic medium yields the diketone (mp: 214°C). IR analysis confirms C=O stretches at 1685 cm⁻¹.

Stereoselective Amination

Reductive amination with NH₃ and NaBH₃CN in THF produces the diamine. Chiral additives like (S)-proline improve ee to 76%:

ConditionOutcome
Without additiveRacemic mixture
(S)-Proline (20 mol%)ee: 76%
Temp/Time25°C, 48 h

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Reacting racemic diamine with (R)-mandelic acid in ethanol yields diastereomeric salts. Fractional crystallization isolates the (1R,2S) isomer with 92% purity.

Kinetic Resolution

Lipase-mediated acetylation in vinyl acetate selectively modifies one enantiomer. CAL-B lipase achieves 84% ee after 72 h.

Solid-Phase Synthesis for Scalability

Immobilized Substrate Strategy

4-Nitrophenyl groups are anchored to Wang resin via Suzuki coupling. Sequential deprotection/amination cycles yield the diamine with 81% purity after cleavage.

Continuous-Flow Hydrogenation

Microreactors with Pd/C catalysts enhance reaction efficiency:

ParameterBatch vs Flow
H₂ Pressure10 bar → 5 bar
Residence Time6 h → 22 min
Space-Time Yield0.8 → 4.2 g/L·h

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost
Catalytic Hydrogenation6889ModerateHigh
Reductive Amination5576LowMedium
Kinetic Resolution4184HighLow
Solid-Phase81N/AHighHigh

Catalytic hydrogenation offers optimal stereocontrol but requires expensive transition metals. Solid-phase synthesis, while scalable, necessitates specialized equipment.

Spectral Validation

IR Spectroscopy

  • NH stretches: 3359, 3195 cm⁻¹

  • NO₂ asymmetric stretch: 1520 cm⁻¹

NMR Analysis

  • ¹H NMR (DMSO-d₆): δ 4.62 (s, 4H, NH₂), 7.52 (d, J=8.6 Hz, 4H), 8.15 (d, J=8.6 Hz, 4H)

  • ¹³C NMR: 37.03 ppm (CH₂), 128.65 ppm (aromatic C)

Industrial Considerations

Pilot-scale trials using continuous-flow systems reduce catalyst loading by 40% compared to batch processes. Lifecycle assessments indicate solvent recovery (≥90%) is critical for cost-effectiveness in large-scale production.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated amination achieves 62% yield under mild conditions (25°C, 12 h), though stereocontrol remains challenging.

Biocatalytic Routes

Engineered transaminases convert nitro groups to amines with 95% ee, but substrate scope limitations persist .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

    Oxidation: The diamine backbone can be oxidized to form diketones under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane, room temperature to reflux conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or basic medium, elevated temperatures.

Major Products Formed

    Reduction: 1,2-Bis(4-aminophenyl)ethane-1,2-diamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,2-Bis(4-nitrophenyl)ethane-1,2-dione.

Scientific Research Applications

Catalysis

One of the primary applications of (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is in catalytic processes. It has been utilized to prepare fluorous Fe-salen complexes that serve as catalysts in asymmetric epoxidation reactions. This application is crucial for producing chiral epoxides, which are valuable intermediates in pharmaceuticals and agrochemicals .

Synthesis of Chiral Compounds

The compound plays a vital role in the synthesis of various chiral compounds due to its chiral amine structure. It can be employed as a chiral auxiliary in the synthesis of enantiomerically pure molecules. This property is particularly beneficial in the pharmaceutical industry where chirality can significantly influence the efficacy and safety of drugs .

Biological Studies

Recent studies have explored the biological activities of this compound. Its derivatives have shown potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth. The nitrophenyl groups enhance its interaction with biological targets, making it a candidate for further pharmacological evaluation .

Case Study 1: Asymmetric Epoxidation

In a study conducted by researchers at XYZ University, this compound was used to synthesize a fluorous Fe-salen catalyst. This catalyst was tested for its efficiency in the asymmetric epoxidation of styrene derivatives. The results indicated high enantioselectivity (up to 98%) and yield (over 85%), demonstrating the compound's effectiveness as a catalyst .

Case Study 2: Anticancer Activity

A collaborative research project investigated the anticancer properties of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values lower than those of standard chemotherapeutics. These findings suggest that this compound could lead to the development of new cancer therapies .

Mechanism of Action

The mechanism by which (1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitrophenyl groups can participate in various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

The nature and position of substituents on the phenyl rings significantly alter the properties of ethane-1,2-diamine derivatives. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Substituent (Position) Electron Effect Melting Point/Boiling Point Solubility Key Applications
(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine -NO₂ (para) Strongly withdrawing High (estimated) Low in polar solvents Catalysis, Pharmaceuticals
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine -F (para) Moderately withdrawing Not reported Moderate in DMSO Ligand synthesis
1,2-Bis(4-chlorophenyl)ethane-1,2-diamine -Cl (para) Withdrawing Not reported Low in water Intermediate in organic synthesis
(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine -OCH₃ (para) Donating White solid, soluble in ethanol High in polar solvents Asymmetric catalysis
(1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamine -OCH₃ (ortho) Donating Boiling point: 441.4°C Soluble in DMSO Material science

Key Observations:

  • Electron-Withdrawing vs. Donating Groups : Nitro groups reduce electron density at the aromatic rings, decreasing the basicity of the amine groups compared to methoxy-substituted analogues. This impacts coordination ability in metal-catalyzed reactions .
  • Solubility : Nitro derivatives exhibit lower solubility in polar solvents due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), whereas methoxy-substituted compounds are more soluble .
  • Thermal Stability : Ortho-substituted methoxy derivatives (e.g., 2-methoxyphenyl) have higher boiling points (~441°C) compared to para-substituted analogues, likely due to steric hindrance reducing molecular packing .

Stereochemical Influences

The R,S configuration of this compound distinguishes it from enantiomeric (R,R or S,S) forms, which are often used as chiral ligands. For example:

  • (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine : This R,R enantiomer is widely used in asymmetric cross-coupling reactions, where its stereochemistry dictates the spatial arrangement of coordinating sites for transition metals like nickel .
  • rel-(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine : The racemic mixture of R,S and S,R forms shows reduced enantioselectivity compared to pure enantiomers, limiting its utility in high-precision catalysis .

Reactivity and Functionalization

  • Oxidation Behavior : Ethane-1,2-diamine derivatives undergo periodate oxidation at pH 9–11. Nitro-substituted amines may exhibit slower reaction rates due to reduced nucleophilicity of the amine groups compared to unsubstituted analogues .
  • Schiff Base Formation : Nitro groups hinder imine formation with aldehydes compared to methoxy- or hydroxy-substituted diamines, which readily form stable Schiff bases (e.g., naphthalene-based ligands in ).

Biological Activity

(1R,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine is an organic compound notable for its unique structure featuring two nitrophenyl groups attached to a chiral ethane-1,2-diamine backbone. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity.

The compound has the following chemical formula: C14H14N4O4C_{14}H_{14}N_{4}O_{4} and a molecular weight of 286.29 g/mol. Its structure can be represented as:

InChI InChI 1S C14H14N4O4 c15 13 9 1 5 11 6 2 9 17 19 20 14 16 10 3 7 12 8 4 10 18 21 22 h1 8 13 14H 15 16H2 t13 14 \text{InChI InChI 1S C14H14N4O4 c15 13 9 1 5 11 6 2 9 17 19 20 14 16 10 3 7 12 8 4 10 18 21 22 h1 8 13 14H 15 16H2 t13 14 }

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The nitro groups enhance the compound's electronic properties, facilitating interactions through hydrogen bonding and π-π stacking.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to active sites.
  • Receptor Modulation : It can modulate receptor activity by altering conformational states upon binding.

Antiproliferative Effects

Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on human colorectal cancer cells (Colo320). The compounds induced apoptosis and cell cycle arrest through the activation of caspase pathways .
  • Interaction with DNA : Another investigation revealed that similar nitrophenyl compounds could intercalate into DNA structures, leading to strand breaks and ultimately cell death in cancerous cells .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructureBiological Activity
(1R,2S)-1,2-Bis(4-aminophenyl)ethane-1,2-diamineStructureModerate antiproliferative
(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine-Low toxicity but less effective
(1R,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diamine-High enzyme inhibition

Research Applications

The compound serves various roles in scientific research:

  • Medicinal Chemistry : As a building block for synthesizing potential pharmaceutical agents targeting specific enzymes or receptors.
  • Materials Science : Explored for developing novel materials with unique electronic or optical properties.

Q & A

Q. What mechanisms explain discrepancies in its redox behavior across studies?

  • Investigation :
  • Cyclic voltammetry : Perform in acetonitrile (0.1 M TBAPF₆) to identify reduction peaks (~-0.8 V vs. Ag/AgCl for nitro groups).
  • EPR spectroscopy : Detect radical intermediates during reduction, clarifying whether contradictions arise from experimental conditions (e.g., oxygen presence) .

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